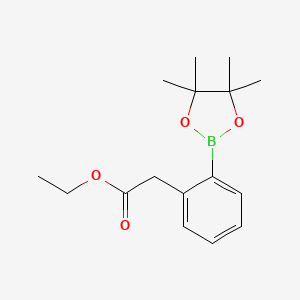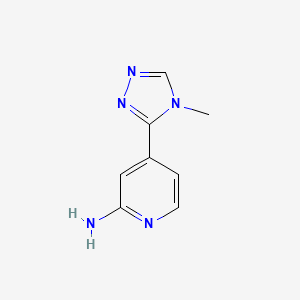
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Descripción general
Descripción
The compound “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Molecular Structure Analysis
The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The specific molecular structure of “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is not provided in the retrieved information.Aplicaciones Científicas De Investigación
Coordination Polymers and Dye Adsorption
Complexes containing 1,2,4-triazole derivatives have been used to create coordination polymers with the ability to selectively adsorb sulfate-containing dyes through Lewis acid–base interactions .
Antibacterial Agents
The 1,2,4-triazole core is integral in a variety of antibacterial agents. It has been incorporated into compounds that exhibit significant in vitro antibacterial activity against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa .
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have shown good antimicrobial activities against various microorganisms. This includes compounds with a 5-mercapto-1,3,4-oxadiazole ring attached to the 1,2,4-triazole nucleus .
Photocatalytic Capability
Coordination polymers based on 1,2,4-triazole derivatives have exhibited excellent photocatalytic capabilities in the degradation of methylene blue and methyl violet dyes .
Antifungal and Antiviral Therapies
The triazole core is found in clinical therapies as antifungal and antiviral agents such as itraconazole and ribavirin .
Synthesis of Novel Derivatives for Potential Therapeutic Applications
Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives for potential therapeutic applications .
Propiedades
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-10-7(9)4-6/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPAVNSWCGVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



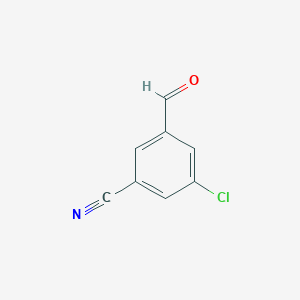
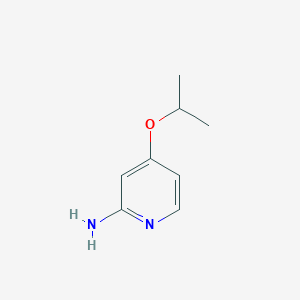

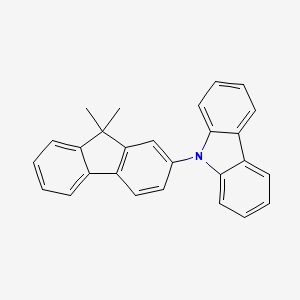
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

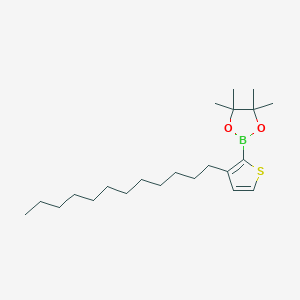
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)

![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)

